

# Application Note: Cy5 Azide in Super-Resolution Microscopy

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## Compound of Interest

Compound Name: Cy5 azide

Cat. No.: B15555579

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## Introduction

The advent of super-resolution microscopy has broken the diffraction barrier of light, enabling visualization of cellular structures at the nanoscale. [1][2] A cornerstone of many of these techniques is the fluorescent probe. Cyanine5 (Cy5) is a far-red fluorescent dye highly valued for its brightness and its capacity for photoswitching, a critical feature for techniques like Stochastic Optical Reconstruction Microscopy (STORM). [1][3] The azide-functionalized derivative, **Cy5 azide** (Cy5-N<sub>3</sub>), allows for precise and efficient bioorthogonal labeling via "click chemistry," attaching the dye to target biomolecules with minimal disruption. [1] This guide provides a comprehensive overview of **Cy5 azide**'s application in super-resolution microscopy, focusing on direct STORM (dSTORM) and DNA-PAINT, with detailed protocols for cellular labeling.

## Principles of Cy5 Azide in Super-Resolution Microscopy

### Photophysical Properties of Cy5

The effectiveness of a fluorophore in super-resolution microscopy is determined by its photophysical characteristics. The azide group on **Cy5 azide** is a small modification for

conjugation and does not significantly alter the spectral properties of the core Cy5 fluorophore. [1] Cy5 is among the best photoswitchable fluorophores for dSTORM imaging due to its excellent blinking properties, high photon counts, and high signal-to-background ratio. [3] Table 1: Photophysical Properties of Cy5

Property	Value	Significance in Super-Resolution Microscopy
Excitation Maximum ( $\lambda_{ex}$ )	~649 nm [1]	Efficiently excited by common 633 nm or 647 nm laser lines. [4]
Emission Maximum ( $\lambda_{em}$ )	~667 nm [1]	Emits in the far-red spectrum, reducing autofluorescence from biological samples. [4]
Molar Extinction Coefficient ( $\epsilon$ )	~250,000 M <sup>-1</sup> cm <sup>-1</sup> [4]	High value indicates strong light absorption, contributing to a bright signal.
Quantum Yield ( $\Phi_F$ )	~0.21 (unconjugated) [5]	A moderate quantum yield that can be influenced by the local environment and conjugation.
Photoswitching	Reversible switching between a fluorescent "on" state and a dark "off" state. [3][6]	Essential for STORM, allowing for the temporal separation of signals from spatially overlapping fluorophores. [7]

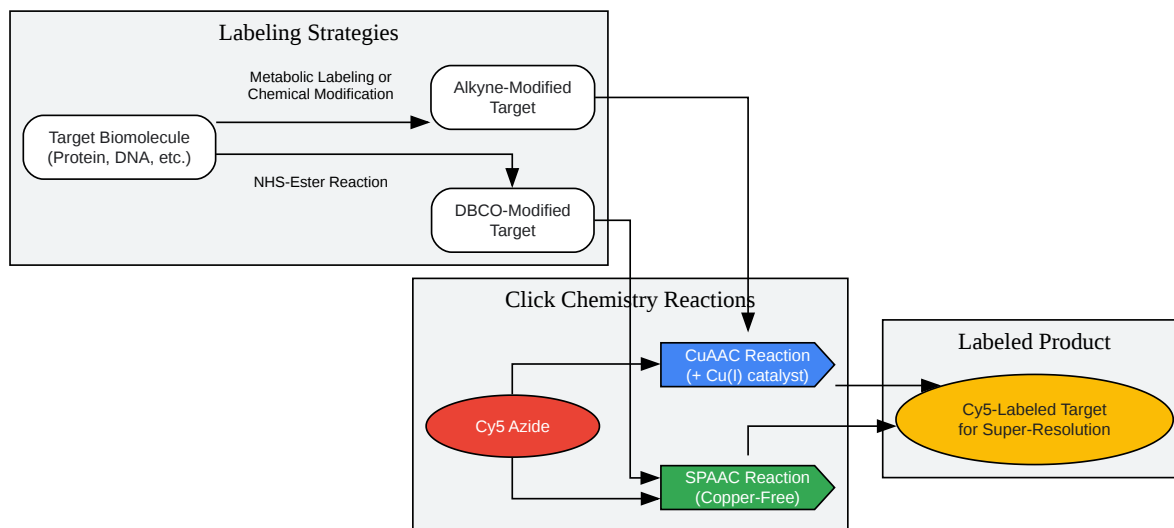
## Mechanism of Labeling: Click Chemistry

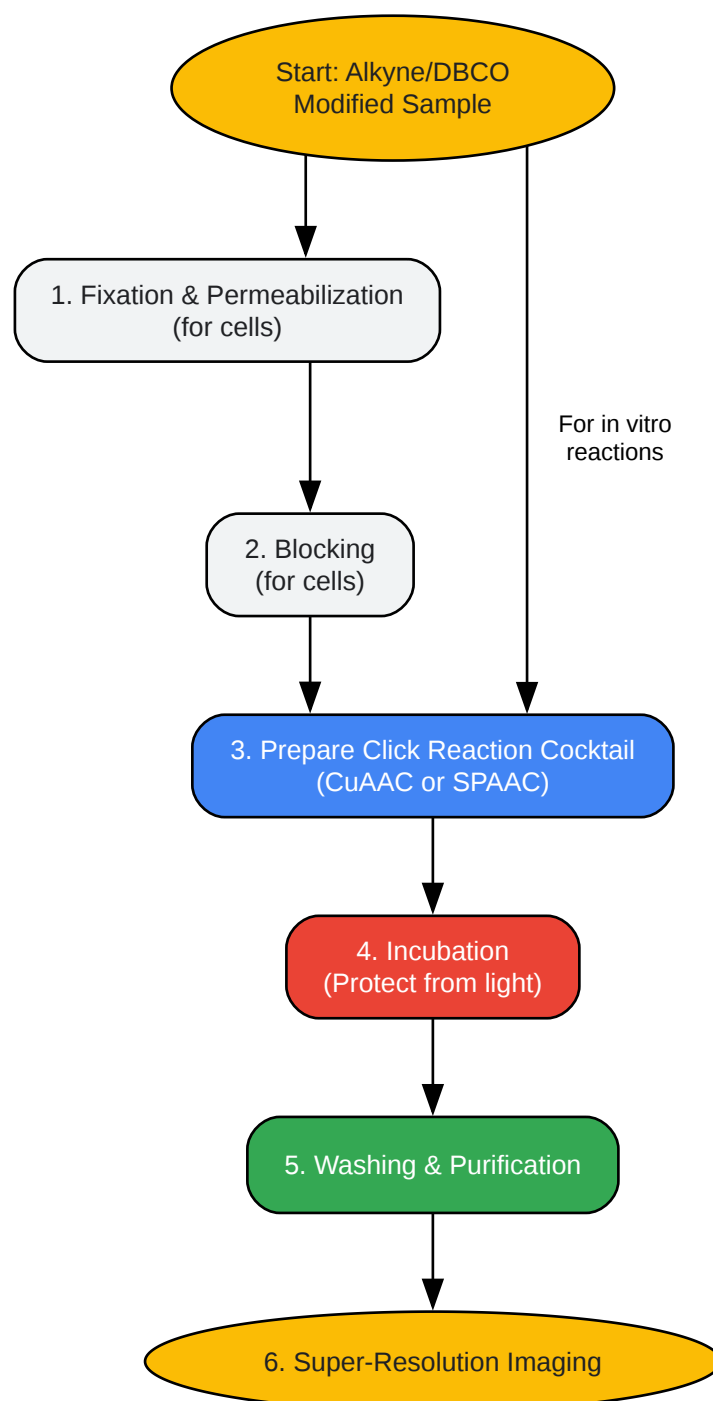
**Cy5 azide** is attached to target biomolecules using click chemistry, a set of bioorthogonal reactions that are highly specific and efficient. [8] This allows for the labeling of proteins, nucleic acids, and other molecules that have been functionalized with an alkyne group.

There are two primary forms of click chemistry used for this purpose:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction is known for its fast kinetics and high yields. [8] It requires a copper(I) catalyst, which is typically generated in situ

from copper(II) sulfate ( $\text{CuSO}_4$ ) and a reducing agent like sodium ascorbate. [8] A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included to improve efficiency and protect the sample from copper-induced damage. [8]\* Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is highly biocompatible, making it suitable for labeling in living cells. [8] It involves the reaction of an azide with a strained alkyne, such as dibenzocyclooctyne (DBCO). [4] While it may have slower reaction rates than CuAAC, its biocompatibility is a significant advantage in many experimental contexts. [8]





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